

Understanding the chemical structure and properties of P-3FAX-Neu5Ac.

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Compound of Interest

Compound Name: P-3FAX-Neu5Ac

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An In-depth Technical Guide to **P-3FAX-Neu5Ac**: Chemical Structure, Properties, and Biological Activity

Introduction

P-3FAX-Neu5Ac, a peracetylated 3-fluoro-axial-N-acetylneuraminic acid, is a pivotal research tool in the field of glycobiology. It functions as a cell-permeable prodrug that, upon intracellular processing, acts as a potent and global inhibitor of sialyltransferases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **P-3FAX-Neu5Ac**, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental insights, and visual representations of its mechanism of action and experimental applications.

Chemical Structure and Properties

P-3FAX-Neu5Ac is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.[3] Its structure is characterized by the presence of a fluorine atom at the axial position of the C-3 carbon and peracetylation, which enhances its cell permeability.[3][4]

Chemical Identity:

- IUPAC Name: methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate[5]

- Synonyms: 3Fax-Peracetyl Neu5Ac, (1S,2R)-1-((3S,4R,5R,6S)-3-acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate, 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-D-neuraminic acid methyl ester[5][6]
- CAS Number: 117405-58-0[7]

Physicochemical Properties:

The key physicochemical properties of **P-3FAX-Neu5Ac** are summarized in the table below, providing essential information for its handling and use in experimental settings.

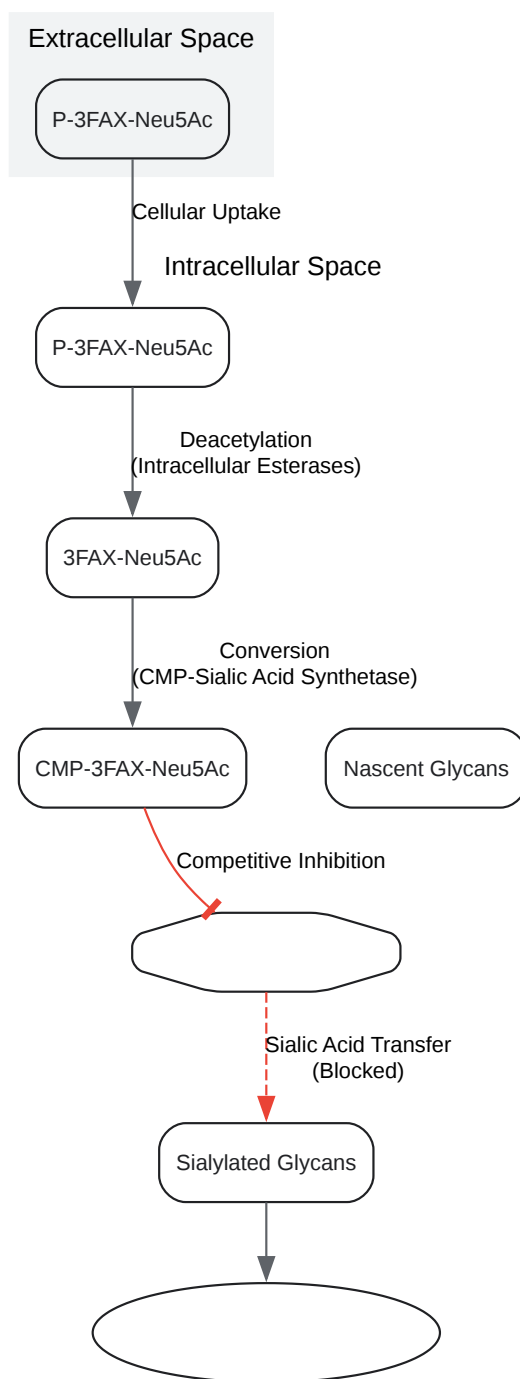
| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C22H30FNO14 | [5][7] |
| Molecular Weight | 551.47 g/mol | [5][7][8] |
| Appearance | White solid | [6] |
| Purity | ≥97% (HPLC) | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. | [7] |
| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -70°C. | [6][7] |
| XLogP3 | -0.8 | [5] |

Biological Activity and Mechanism of Action

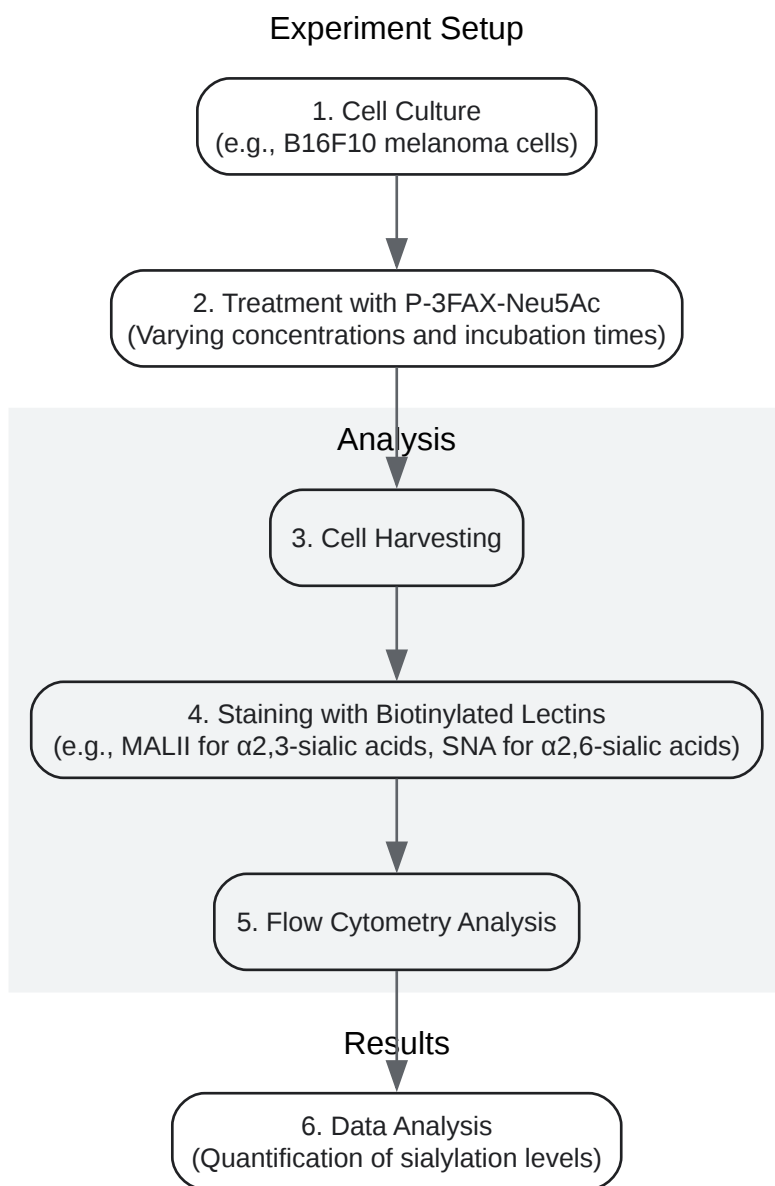
P-3FAX-Neu5Ac is a metabolic inhibitor of sialylation.[3] Its peracetylated form allows it to readily cross cell membranes.[2] Once inside the cell, intracellular esterases remove the acetyl groups, converting it to 3FAX-Neu5Ac.[2] This active form is then processed through the sialic acid salvage pathway, ultimately being converted to **CMP-3FAX-Neu5Ac** by CMP-sialic acid synthetase.[2] **CMP-3FAX-Neu5Ac** then acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid to nascent glycans.[1][2] This leads to a global reduction in cell surface sialylation.[1]

The following diagram illustrates the metabolic activation and inhibitory pathway of **P-3FAX-Neu5Ac**.

Metabolic Pathway and Mechanism of Action of P-3FAX-Neu5Ac



General In Vitro Experimental Workflow for P-3FAX-Neu5Ac

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